DIMETHYL 2-{[2-(2-CHLORO-6-FLUOROPHENYL)ACETYL]AMINO}TEREPHTHALATE
Overview
Description
DIMETHYL 2-{[2-(2-CHLORO-6-FLUOROPHENYL)ACETYL]AMINO}TEREPHTHALATE is a synthetic organic compound that has garnered interest due to its potential biological activity. It is structurally related to other compounds known for their inhibitory effects on enzymes such as thrombin. This compound’s unique structure, featuring both chloro and fluoro substituents, makes it a valuable subject for various scientific investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-{[2-(2-CHLORO-6-FLUOROPHENYL)ACETYL]AMINO}TEREPHTHALATE typically involves the following steps:
Acylation Reaction: The initial step involves the acylation of 2-chloro-6-fluoroaniline with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as pyridine.
Esterification: The resulting product is then subjected to esterification with dimethyl terephthalate under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, possibly incorporating continuous flow techniques and automated systems for efficiency.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-{[2-(2-CHLORO-6-FLUOROPHENYL)ACETYL]AMINO}TEREPHTHALATE can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of chloro and fluoro groups, it can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Hydrolysis Products: Dimethyl terephthalate and the corresponding carboxylic acids.
Oxidation and Reduction Products: Specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly thrombin.
Medicine: Potential therapeutic applications due to its inhibitory effects on specific enzymes.
Industry: Possible use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The precise mechanism of action for DIMETHYL 2-{[2-(2-CHLORO-6-FLUOROPHENYL)ACETYL]AMINO}TEREPHTHALATE is not fully elucidated. it is believed to exert its effects by binding to specific enzyme active sites, thereby inhibiting their activity. This is particularly relevant for its potential role as a thrombin inhibitor, where it may interfere with the enzyme’s ability to catalyze the conversion of fibrinogen to fibrin.
Comparison with Similar Compounds
Similar Compounds
DIMETHYL 2-{[(2-CHLORO-5-NITROBENZOYL)AMINO]TEREPHTHALATE: Similar structure but with a nitro group instead of a fluoro group.
DIMETHYL 2-{[(4-CHLORO-2-METHYLPHENOXY)ACETYL]AMINO}TEREPHTHALATE: Contains a methoxy group instead of a fluoro group.
DIMETHYL 2-{[(4-CHLOROPHENYL)SULFONYL]AMINO}TEREPHTHALATE: Features a sulfonyl group instead of a fluoro group.
Uniqueness
The presence of both chloro and fluoro substituents in DIMETHYL 2-{[2-(2-CHLORO-6-FLUOROPHENYL)ACETYL]AMINO}TEREPHTHALATE imparts unique electronic properties that can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
dimethyl 2-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]benzene-1,4-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO5/c1-25-17(23)10-6-7-11(18(24)26-2)15(8-10)21-16(22)9-12-13(19)4-3-5-14(12)20/h3-8H,9H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRLORSPXJLGCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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